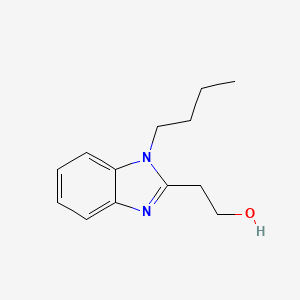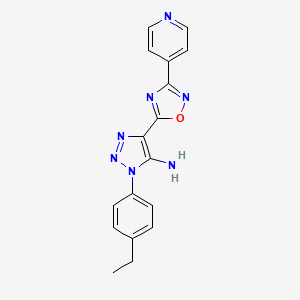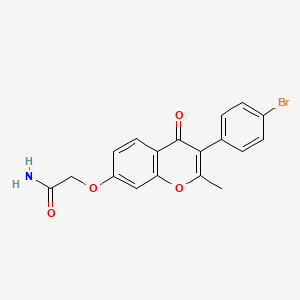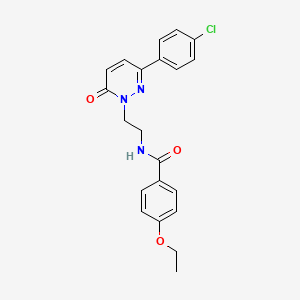
2-(1-Butylbenzimidazol-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be determined using techniques such as single-crystal X-ray diffraction (XRD). For example, a Co(II) complex with a similar structure was analyzed using XRD, revealing that three chelate ligands are coordinated to the Co(II) cation by the O atoms of the hydroxyl group and the N atoms of the imidazole ring .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives can be complex and varied. For instance, a Co(II) complex with a similar structure was prepared through a series of reactions . In another example, the compound 2,2’-(((1h-benzo(d) imidazol-2-yl)methyl)azanediyl)bis(ethan-1-ol) was reacted with benzyl bromide to afford a compound which was used as raw material to prepare a series of compounds through condensation reaction .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
BBE exhibits significant antibacterial properties. Researchers have synthesized derivatives of BBE and screened them for their antibacterial effects. Notably, compounds 1, 2a, and 8 demonstrated strong antibacterial activity. These findings suggest that BBE derivatives could be explored further as potential antimicrobial agents .
Antifungal Activity
While BBE derivatives showed moderate antifungal activity, compounds 1, 2a, and 8 stood out. Researchers have investigated their effects against fungal pathogens. Although the antifungal activity is not as pronounced as the antibacterial activity, it still warrants exploration for potential therapeutic applications .
Heterocyclic Compound Synthesis
Benzimidazole compounds, including BBE, are part of the heterocyclic family. These compounds play essential roles in agriculture, industry, and medicine. BBE’s structure combines benzene and imidazole rings, making it a versatile building block for synthesizing novel heterocyclic derivatives .
Vitamin B12 Ligand
N-ribosyl-dimethyl benzimidazole, a natural compound related to BBE, serves as a ligand for cobalt in vitamin B12. Vitamin B12 is crucial for various biological processes, including DNA synthesis and nerve function. Understanding BBE’s structural similarity to this ligand may lead to insights into its potential vitamin-related applications .
Chemical Reactions and Characterization
Researchers have characterized BBE derivatives using techniques such as FT-IR (Fourier-transform infrared spectroscopy) and HNMR (proton nuclear magnetic resonance). Additionally, CHN analysis provides information about the compound’s elemental composition. These analytical methods help validate the synthesized compounds and assess their properties .
Research Use and Catalog Information
BBE (Catalog No.: S2882732) is available for research purposes. Scientists can explore its applications in various contexts, including drug discovery, materials science, and chemical biology. The compound’s molecular formula is C13H18N2O, with a molecular weight of 218.3 g/mol.
Zukünftige Richtungen
Benzimidazole derivatives, such as 2-(1-Butylbenzimidazol-2-yl)ethan-1-ol, have a wide range of pharmacological properties and are used in the treatment of various diseases . The preparation of new benzimidazole derivatives and benzimidazole complexes with metals, and the study of their structure and properties, is a promising direction in the development of coordination and medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(1-butylbenzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-3-9-15-12-7-5-4-6-11(12)14-13(15)8-10-16/h4-7,16H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEXXIVWJLPNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Butylbenzimidazol-2-yl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2594225.png)

![N-[4-[(2,5-Dioxoimidazolidin-4-yl)methyl]phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2594228.png)


![4-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2594236.png)
![tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B2594237.png)

![7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594241.png)
![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2594242.png)
![1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate](/img/structure/B2594243.png)
